molecular formula C24H24N4O3 B2728270 3-hydroxy-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 1005273-39-1

3-hydroxy-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Cat. No.: B2728270
CAS No.: 1005273-39-1
M. Wt: 416.481
InChI Key: DSUPBOWGYAQECD-UHFFFAOYSA-N
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Description

This compound features a cyclohexenone core substituted with a 4-methoxyphenyl group at position 5, a 1,2,3,4-tetrahydro-1-isoquinolinyl moiety at position 2, and a 1,2,4-triazole ring at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazole and isoquinoline motifs may confer specificity .

Properties

IUPAC Name

3-hydroxy-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-31-17-8-6-16(7-9-17)19-12-20(29)21(24(30)23(19)28-14-25-13-27-28)22-18-5-3-2-4-15(18)10-11-26-22/h2-9,13-14,19,22-23,26,30H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUPBOWGYAQECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C(=C(C2N3C=NC=N3)O)C4C5=CC=CC=C5CCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of hybrid molecules that combines features from different pharmacophores, which may enhance its therapeutic efficacy. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H23N3O3\text{C}_{20}\text{H}_{23}\text{N}_3\text{O}_3

Key Properties

PropertyValue
Molecular Weight353.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
CAS NumberNot assigned

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Anticancer Activity
Research has indicated that the compound exhibits significant cytotoxic effects against several cancer cell lines. A study demonstrated its ability to inhibit cell proliferation in MCF-7 and HeLa cells through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to enhanced apoptosis rates.

2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it disrupts bacterial cell wall synthesis and inhibits DNA replication processes.

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is potentially mediated through the inhibition of NF-kB signaling pathways.

Case Studies

  • Anticancer Activity Study : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting potential as a novel anticancer agent .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated lower minimum inhibitory concentration (MIC) values than standard antibiotics .
  • In Vivo Studies : Animal model studies have shown that administration of the compound significantly reduced tumor size in xenograft models without noticeable toxicity, highlighting its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • The 1,2,3,4-tetrahydroisoquinoline moiety introduces a bicyclic amine structure absent in other compounds, which may enhance interactions with neurotransmitter receptors or ion channels .
  • Unlike sulfur-containing analogs (e.g., thione in , alkylthio in ), the target compound lacks sulfur atoms but incorporates a hydroxyl group, altering solubility and redox properties.

Spectroscopic and Analytical Data

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Mass Spec (M+)
Target Compound (estimated) ~3300 (O–H), 1600–1650 (C=O), 1250 (C–O methoxy) 6.5–8.5 (aromatics), 3.7–4.2 (methoxy), 2.5–3.5 (tetrahydroisoquinoline) ~447.5
(6c) 3314 (NH), 3045 (CH), 1631 (C=N), 1228 (C=S) 7.57–8.87 (aromatics), 2.49 (CH₃) 385 (M+1)
Not reported Not reported ~550–600

Insights :

  • The hydroxyl group in the target compound would produce a distinct O–H stretch (~3300 cm⁻¹) absent in sulfur-containing analogs (e.g., C=S at 1228 cm⁻¹ in ).
  • Methoxy protons in the target compound (~3.7–4.2 ppm) align with substituents in ’s methoxyphenyl derivatives .

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